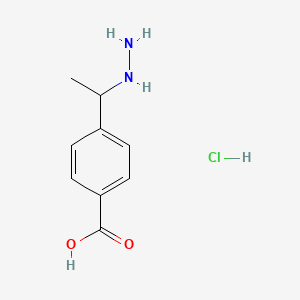

4-(1-hydrazinylethyl)benzoic acid hydrochloride

Description

4-(1-Hydrazinylethyl)benzoic acid hydrochloride (C₆H₁₆Cl₂N₄, MW 215.13) is a benzoic acid derivative with a hydrazinyl group (-NH-NH₂) attached to the ethyl chain at the para position of the aromatic ring. The hydrochloride salt enhances its solubility in polar solvents, making it valuable as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science . The hydrazinyl group confers nucleophilic reactivity, enabling applications in hydrazone formation, coordination chemistry, and heterocyclic synthesis.

Properties

IUPAC Name |

4-(1-hydrazinylethyl)benzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-6(11-10)7-2-4-8(5-3-7)9(12)13;/h2-6,11H,10H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOABKQJOZNDZFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)O)NN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(1-hydrazinylethyl)benzoic acid hydrochloride typically involves the reaction of 4-(1-Hydrazinylethyl)benzoic acid with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired hydrochloride salt. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .

Chemical Reactions Analysis

4-(1-hydrazinylethyl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

Reduction: Reduction reactions can convert the hydrazinylethyl group into different functional groups.

Scientific Research Applications

4-(1-hydrazinylethyl)benzoic acid hydrochloride is widely used in scientific research, including:

Chemistry: It serves as a precursor for the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes

Mechanism of Action

The mechanism of action of 4-(1-hydrazinylethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinylethyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Group Variations

The table below compares substituents, molecular properties, and applications of 4-(1-hydrazinylethyl)benzoic acid hydrochloride with analogous compounds:

Functional Group Reactivity

- Hydrazinyl vs. Amino Groups: The hydrazinyl group in the target compound exhibits stronger nucleophilicity compared to the amino group in 4-(2-aminoethyl)benzoic acid hydrochloride, enabling selective reactions with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones . However, hydrazines are prone to oxidation, requiring inert handling conditions .

- Benzoic Acid vs. Cyano Groups: The carboxylic acid group in the target compound allows for salt formation (e.g., with amines) and conjugation via ester/amide bonds, whereas the cyano group in 4-cyanophenylhydrazine hydrochloride facilitates cycloaddition reactions (e.g., click chemistry) .

Solubility and Stability

- The hydrochloride salt form improves aqueous solubility across all analogs, critical for biological applications. For example, 4-[4-(aminomethyl)phenyl]benzoic acid hydrochloride shows >50 mg/mL solubility in water, compared to <10 mg/mL for neutral hydrazine derivatives .

- Stability varies: Hydrazine derivatives (e.g., target compound) are sensitive to light and moisture, whereas aminoethyl analogs (e.g., 4-(2-aminoethyl)benzoic acid hydrochloride) are more stable under ambient conditions .

Research Findings and Trends

- Coordination Chemistry : The hydrazinyl group in the target compound forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), useful in catalysis and materials science .

- Biological Activity : Hydrazine derivatives exhibit diverse bioactivity. For instance, (4-ethylphenyl)hydrazine hydrochloride is a key intermediate in herbicide synthesis, while the target compound’s benzoic acid moiety enhances bioavailability in drug candidates .

- Synthetic Efficiency: The hydrochloride salt form streamlines purification steps, as noted in the synthesis of imatinib intermediates (e.g., 4-(4-methylpiperazin-1-ylmethyl)benzoic acid hydrochloride) .

Biological Activity

4-(1-Hydrazinylethyl)benzoic acid hydrochloride, a compound with the chemical formula CHClNO, is gaining attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

4-(1-Hydrazinylethyl)benzoic acid hydrochloride features a hydrazine moiety that is significant for its biological interactions. The compound can engage in various chemical reactions, including:

- Oxidation : It can be oxidized to form benzoic acid derivatives.

- Reduction : The hydrazinylethyl group can undergo reduction to alter its functional properties.

- Substitution : The compound can participate in substitution reactions, replacing the hydrazinylethyl group with other functional groups.

The mechanism of action primarily involves the formation of covalent bonds with active sites on enzymes, leading to inhibition or modulation of their activity. This interaction can significantly affect various biochemical pathways, making it a valuable tool in enzyme function studies and drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 4-(1-hydrazinylethyl)benzoic acid hydrochloride. In vitro assays have demonstrated that this compound exhibits notable bactericidal activity against a range of bacterial strains. For instance, it has shown effective inhibition against Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Enzyme Inhibition

The compound has been investigated for its enzyme inhibitory properties, particularly against hexokinase (HK2). In studies where derivatives were tested at concentrations around 5 µM, 4-(1-hydrazinylethyl)benzoic acid hydrochloride displayed significant inhibition rates, indicating its potential as a therapeutic agent in metabolic disorders .

Comparative Analysis

To better understand the unique properties of 4-(1-hydrazinylethyl)benzoic acid hydrochloride, a comparison with structurally similar compounds is essential:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 4-Aminobenzoic Acid | Benzoic Acid Derivative | Moderate antimicrobial activity |

| Phenylhydrazine | Hydrazine Derivative | Low antimicrobial activity |

| 4-Hydroxybenzoic Acid | Benzoic Acid Derivative | Antioxidant properties |

This table illustrates that while similar compounds exist, the unique combination of hydrazinylethyl and benzoic acid moieties in 4-(1-hydrazinylethyl)benzoic acid hydrochloride confers distinct biological activities that may not be present in its analogs.

Case Studies

Several case studies have provided insights into the biological efficacy of 4-(1-hydrazinylethyl)benzoic acid hydrochloride:

- Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against clinical isolates of Staphylococcus aureus. Results indicated an MIC of 32 µg/mL, demonstrating significant antibacterial potential compared to standard treatments .

- Enzyme Inhibition Study : Research on HK2 inhibition revealed that at a concentration of 5 µM, the compound resulted in approximately 60% inhibition, suggesting its role as a potential therapeutic agent in cancer metabolism .

- Toxicity Assessment : Acute toxicity analyses conducted using model organisms indicated that the compound has low toxicity levels, making it suitable for further pharmacological development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.